![molecular formula C6H12Cl2O2Si B14163973 Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate CAS No. 4074-06-0](/img/structure/B14163973.png)
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate: is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a methyl group, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable precursor with dichloromethylsilane. One common method is the hydrosilylation of an unsaturated ester with dichloromethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The silicon center can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The major products are silanols (oxidation) or silanes (reduction).
科学研究应用
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials, including polymers and coatings.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and as a crosslinking agent in the manufacture of silicone elastomers
作用机制
The mechanism by which methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate exerts its effects involves the reactivity of the silicon center. The dichloromethylsilyl group can undergo nucleophilic substitution, hydrolysis, and other reactions, allowing it to interact with various molecular targets. These reactions can modify the properties of the target molecules, leading to the desired chemical transformations.
相似化合物的比较
Similar Compounds
Dichloro(methyl)phenylsilane: This compound has a phenyl group instead of a propanoate ester and is used in similar applications.
Chloromethyldichloromethylsilane: This compound has a chloromethyl group instead of a propanoate ester and is used as an intermediate in organic synthesis
Uniqueness
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate is unique due to the presence of both a dichloromethylsilyl group and a propanoate ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
4074-06-0 |
|---|---|
分子式 |
C6H12Cl2O2Si |
分子量 |
215.15 g/mol |
IUPAC 名称 |
methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C6H12Cl2O2Si/c1-5(6(9)10-2)4-11(3,7)8/h5H,4H2,1-3H3 |
InChI 键 |
SKKYDEPISCENHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C[Si](C)(Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


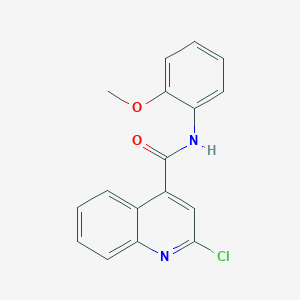
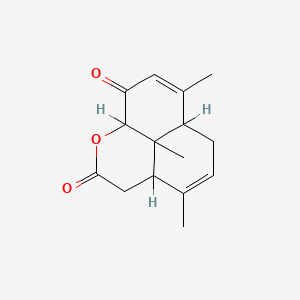
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
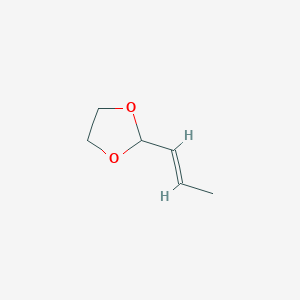

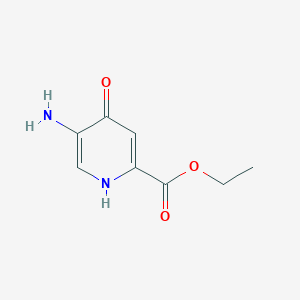

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
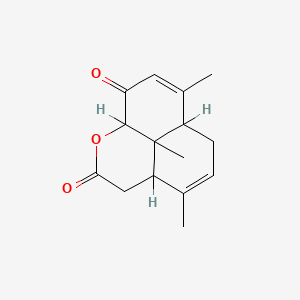


![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

